molecular formula C7H13N2O4- B13911278 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate

Cat. No.: B13911278
M. Wt: 189.19 g/mol
InChI Key: SNDJFAKPJVTVOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.

Chemical Reactions Analysis

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential use in drug development and therapeutic applications. Additionally, it has industrial applications in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

3-Amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate can be compared with other similar compounds, such as pyrrolidinone derivatives. Pyrrolidinone derivatives, including pyrrolidin-2-one and pyrrolidin-2,5-diones, are known for their diverse biological activities and applications in medicinal chemistry . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .

Properties

Molecular Formula

C7H13N2O4-

Molecular Weight

189.19 g/mol

IUPAC Name

3-amino-1-hydroxy-4-methylpyrrolidin-2-one;acetate

InChI

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/p-1

InChI Key

SNDJFAKPJVTVOP-UHFFFAOYSA-M

Canonical SMILES

CC1CN(C(=O)C1N)O.CC(=O)[O-]

Origin of Product

United States

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